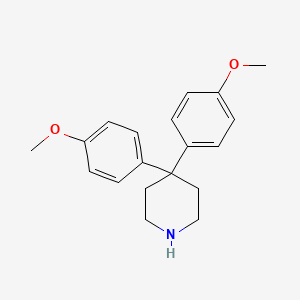

4,4-Bis(4-methoxyphenyl)piperidine

Description

Significance of Piperidine (B6355638) and its Derivatives in Academic Chemical Research

The piperidine motif, a six-membered heterocyclic amine, is a ubiquitous feature in a vast array of pharmaceuticals and naturally occurring alkaloids. wikipedia.org Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. Piperidine and its derivatives are integral components in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. ijnrd.orgnih.gov The versatility of the piperidine ring allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological profile of a compound. ijnrd.orgresearchgate.net This has led to its widespread use in academic and industrial research as a fundamental building block for the synthesis of novel bioactive compounds. ijnrd.orgnih.gov The ongoing exploration of piperidine derivatives continues to yield new therapeutic candidates for a wide range of diseases, highlighting its enduring significance in the field of chemical research. ijnrd.orgresearchgate.net

Contextualizing Diarylpiperidines as Core Structures for Research

Within the broad class of piperidine derivatives, diarylpiperidines represent a significant subclass characterized by the presence of two aryl groups attached to the piperidine ring. These compounds often serve as core structures for the development of molecules targeting the central nervous system, among other applications. The specific arrangement and nature of the aryl substituents can dramatically influence the biological activity of the compound. The 4,4-disubstituted piperidine framework, in particular, has been a focus of synthetic efforts to create diverse molecular architectures. kcl.ac.uk The compound 4,4-Bis(4-methoxyphenyl)piperidine, with its two para-methoxyphenyl groups at the 4-position of the piperidine ring, is a prime example of such a diarylpiperidine scaffold. This specific substitution pattern provides a unique three-dimensional structure that can be exploited for various research purposes, from serving as a precursor for more complex molecules to acting as a lead compound in drug discovery programs.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

99408-36-3 |

|---|---|

Formule moléculaire |

C19H23NO2 |

Poids moléculaire |

297.4 g/mol |

Nom IUPAC |

4,4-bis(4-methoxyphenyl)piperidine |

InChI |

InChI=1S/C19H23NO2/c1-21-17-7-3-15(4-8-17)19(11-13-20-14-12-19)16-5-9-18(22-2)10-6-16/h3-10,20H,11-14H2,1-2H3 |

Clé InChI |

BXWPWSIQHONFAO-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)OC |

Origine du produit |

United States |

Chemical Reactivity and Transformation Pathways of 4,4 Bis 4 Methoxyphenyl Piperidine Systems

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, which makes it nucleophilic and basic. This allows for a range of reactions, primarily involving the substitution of the hydrogen atom on the nitrogen.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. This reaction is fundamental for introducing a wide range of substituents at the N-1 position of the piperidine ring. For instance, the related compound 4-[bis(4-methoxyphenyl)methyl]piperidine can be N-alkylated by reacting it with 4-(3-chloropropoxy)-1,2-dimethoxybenzene in the presence of potassium carbonate and potassium iodide in butanol at reflux. prepchem.com Similarly, 4-(4-methoxyphenyl)piperidine (B1366439) undergoes N-alkylation with 1-bromobutane (B133212) using potassium carbonate in acetonitrile (B52724). datapdf.com The general conditions for N-alkylation of piperidines often involve an alkyl halide and a base to neutralize the acid formed during the reaction. researchgate.net Without a base, the reaction tends to stop after monoalkylation due to the formation of the hydrohalide salt. researchgate.net

N-Acylation: The piperidine nitrogen can also undergo acylation to form amides. This is typically achieved by reacting the piperidine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). researchgate.net For example, piperidine-4-carboxylic acid methyl ester can be acetylated using acetic anhydride in the presence of a base like triethylamine. These N-acylation reactions are crucial in fields like combinatorial chemistry for the synthesis of peptide analogs. researchgate.net

Salt Formation: As a basic compound, 4,4-Bis(4-methoxyphenyl)piperidine readily reacts with acids to form piperidinium (B107235) salts. nih.govcymitquimica.com The formation of salts is a common strategy to improve the solubility and crystallinity of piperidine derivatives. For example, N-(4-methoxyphenyl)piperazine forms salts directly when mixed with various organic acids in methanol. nih.gov Pyridinium salts can be reduced using agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding piperidine derivatives. researchgate.net

Table 1: Representative Reactions of the Piperidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide (e.g., 1-bromobutane), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile), Reflux | N-Alkyl piperidine | datapdf.com |

| N-Alkylation | 4-(3-chloropropoxy)-1,2-dimethoxybenzene, K₂CO₃, KI, 1-Butanol, Reflux | N-Alkylated piperidine | prepchem.com |

| N-Acylation | Acyl chloride, Base (e.g., Triethylamine), Solvent (e.g., DCM), 0°C to 25°C | N-Acyl piperidine (Amide) | |

| Salt Formation | Organic or Inorganic Acid, Solvent (e.g., Methanol) | Piperidinium Salt | nih.gov |

Transformations Involving Aryl Substituents

The two 4-methoxyphenyl (B3050149) groups attached to the C-4 position of the piperidine ring can also undergo chemical transformations, although these generally require more forcing conditions than reactions at the piperidine nitrogen.

Demethylation: The methoxy (B1213986) (–OCH₃) groups on the phenyl rings can be cleaved to yield the corresponding phenol (B47542) derivatives. This demethylation is typically accomplished by treatment with strong acids, most commonly hydrobromic acid (HBr). datapdf.comcore.ac.uk For example, refluxing 4-(4-methoxybenzyl)piperidine hydrochloride with 48% aqueous HBr results in the formation of the corresponding 4-(4-hydroxybenzyl)piperidine hydrobromide. datapdf.com In another instance, the demethylation of 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine was achieved by refluxing with a mixture of HBr and acetic anhydride. core.ac.uk This transformation is valuable for creating derivatives with free hydroxyl groups, which can then undergo further functionalization.

Electrophilic Aromatic Substitution: The phenyl rings, activated by the electron-donating methoxy groups, are susceptible to electrophilic aromatic substitution reactions. However, the specific conditions and outcomes for this compound are not extensively detailed in the provided search results. In general, such reactions would be expected to occur at the positions ortho to the methoxy groups.

Anodic Oxidation and Electro-oligomerization Pathways of Structurally Similar Chalcones

Chalcones, or α,β-unsaturated ketones, are precursors in the synthesis of flavonoids and can be structurally related to the precursors of 4,4-diarylpiperidines. researchgate.netnih.gov The electrochemical behavior of chalcones, particularly those bearing methoxy substituents, provides insight into potential oxidative transformation pathways.

The anodic oxidation of 4,4'-dimethoxychalcone (B191108) (DMC) at a platinum electrode in acetonitrile has been investigated. lookchem.com DMC displays a single irreversible anodic peak around 1.6 V versus an Ag/AgCl electrode. lookchem.com The initial one-electron transfer results in a highly reactive radical cation. lookchem.com Subsequent electrolysis leads to the formation of a semiconducting oligomer through a process known as electro-oligomerization, with a reported yield of 40%. lookchem.com The proposed mechanism involves the coupling of these radical cations. lookchem.com Other studies on chalcone (B49325) oxidation show that the reaction can be influenced by the medium and the oxidizing agent used. researchgate.net For instance, the oxidation of chalcones with trichloroisocyanuric acid (TCICA) in an acidic medium yields products like phenyl acetaldehyde (B116499) and benzoic acid, indicating cleavage of the chalcone backbone.

Table 2: Electrochemical Data for Structurally Similar Chalcones

| Compound | Method | Anodic Peak Potential (V) | Product(s) | Reference |

| 4,4'-Dimethoxychalcone | Cyclic Voltammetry | ~1.6 (vs Ag/AgCl) | o-phenylenevinylene oligomer | lookchem.com |

| Chalcone | Differential Pulse Voltammetry | 0.514 and 1.478 | Not specified | researchgate.net |

| Chalcone | Chemical Oxidation (TCICA) | N/A | Phenyl acetaldehyde, Benzoic acid |

Investigation of Compound Stability and Degradation Mechanisms

The stability of this compound is a critical factor for its handling and application. Generally, piperidine derivatives show good stability. chem960.com

Chemical Stability: The related compound 4-(4-methoxyphenyl)piperidine is described as having a well-defined reactivity profile and stability, making it a reliable building block in synthesis. chem960.com In the context of drug discovery, piperidine-containing molecules have been shown to possess greater metabolic stability compared to their piperazine (B1678402) analogues. nih.govnih.gov However, specific degradation pathways for this compound under various chemical conditions (e.g., pH, light, temperature) are not extensively documented. One study on a complex spiro-piperidine system noted an acetyl migration that occurred under debenzylation conditions, indicating that rearrangements can be a potential degradation or transformation pathway under certain catalytic conditions. researchgate.net

Biological Degradation: While specific studies on the biological degradation of this compound are lacking, research on the parent piperidine molecule provides potential insights. A microbial degradation pathway for piperidine has been identified in a Pseudomonas species. nih.gov This pathway involves an initial glutamylation of the piperidine nitrogen by a γ-glutamylpiperidide synthetase, followed by hydroxylation catalyzed by a cytochrome P450 monooxygenase. nih.gov It is plausible that substituted piperidines could be metabolized through similar enzymatic pathways in biological systems.

Derivatives and Analogs in Research

Overview of Structurally Related Compounds

A number of compounds are structurally related to this compound. These can include variations in the substituents on the phenyl rings, the position of the phenyl groups on the piperidine (B6355638) ring, and the nature of the substituent on the piperidine nitrogen. Examples of related structures that have been studied include:

4-(4-Methoxyphenyl)piperidine (B1366439) : A simpler analog with only one methoxyphenyl group. cymitquimica.com

4-(4-Methoxyphenoxy)piperidine (B61072) : Features a methoxyphenoxy group instead of a direct phenyl linkage.

4-(4-Methoxyphenyl)piperidine-4-carbonitrile : Contains a nitrile group at the 4-position, altering its electronic and steric properties. uni.lu

(E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one : A more complex derivative where the piperidine is replaced by a piperazine (B1678402) ring and further functionalized. ajol.info

Comparative Analysis of Research Applications

The research applications of these derivatives and analogs vary depending on their specific structures. While this compound itself is primarily a building block, its derivatives have been investigated for specific biological activities. For example, derivatives of 4-(4-methoxyphenoxy)piperidine have been explored for their potential to modulate serotonin (B10506) levels. In contrast, some piperidine derivatives have been studied as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov Comparative studies of these different piperidine derivatives help researchers to establish structure-activity relationships and design new compounds with optimized properties for specific research targets. mdpi.comnih.gov

Role of 4,4 Bis 4 Methoxyphenyl Piperidine As a Synthetic Building Block and Research Scaffold

Applications as Key Intermediates in Organic Synthesis

The primary utility of 4,4-Bis(4-methoxyphenyl)piperidine as a key intermediate stems from the reactivity of its piperidine (B6355638) nitrogen. As a secondary amine, it readily participates in a wide array of chemical transformations, allowing for the straightforward introduction of diverse functional groups. This makes it an ideal building block for constructing more complex molecules.

A direct example of its use is in the synthesis of derivatives like 1-(3-aminopropyl)-4,4-bis-(4-methoxyphenyl)piperidine. molaid.com This transformation involves the N-alkylation of the parent piperidine, a common and robust reaction for secondary amines. The general synthetic utility is rooted in reactions such as N-acylation, N-alkylation, and transition metal-catalyzed cross-coupling reactions, which are standard methods for functionalizing piperidine cores. nih.govresearchgate.net For instance, N-acylation with various acid chlorides or N-alkylation with alkyl halides allows for the systematic modification of the scaffold's properties.

The synthesis of related 4-phenylpiperidine (B165713) and piperazine (B1678402) analogs serves to illustrate the types of transformations this scaffold can undergo. In many reported syntheses, a piperidine or piperazine nitrogen is reacted with electrophiles like acyl chlorides or activated alkyl groups to build out the final molecular structure. ajol.infonih.gov This fundamental reactivity profile makes this compound a reliable and valuable intermediate for chemists engaged in multi-step syntheses targeting novel chemical entities.

Utility as a Scaffold for Diversification in Chemical Library Design

In modern drug discovery, the creation of chemical libraries—large collections of distinct but structurally related compounds—is a cornerstone of hit identification. nih.gov Scaffolds provide a common core structure upon which a variety of substituents can be appended, allowing for the rapid generation of a diverse set of molecules for biological screening. researchgate.net

The this compound molecule is an excellent scaffold for library design due to several key features:

Structural Rigidity: The gem-disubstituted carbon at the 4-position creates a well-defined, three-dimensional arrangement of the two methoxyphenyl groups, which can be crucial for specific interactions with biological targets.

A Single Point of Diversification: The secondary amine at the 1-position provides a single, predictable site for chemical modification. This simplifies synthesis and allows for the systematic exploration of how different substituents at this position affect biological activity.

Favorable Physicochemical Properties: The piperidine motif is known to often impart favorable pharmacokinetic properties, such as improved membrane permeability and metabolic stability, into drug candidates. researchgate.net

A typical strategy for library diversification using this scaffold involves parallel synthesis, where the core is reacted with a set of diverse building blocks. For example, by reacting this compound with various carboxylic acids (via amide coupling) or alkyl halides (via N-alkylation), a library of amides and tertiary amines can be generated.

Table 1: Illustrative Library Diversification of the this compound Scaffold

This interactive table demonstrates how different R-groups can be attached to the nitrogen atom of the this compound core to generate a chemical library.

| R-Group (Substituent) | Resulting Compound Class | Potential Synthetic Reaction |

| Benzyl (B1604629) (–CH₂Ph) | Tertiary Amine | N-Alkylation with Benzyl Bromide |

| Propionyl (–C(O)CH₂CH₃) | Amide | N-Acylation with Propionyl Chloride |

| 4-Phenylbutyl | Tertiary Amine | N-Alkylation with 1-bromo-4-phenylbutane |

| (4-Sulfamoyl)benzoyl | Amide | Amide coupling with 4-sulfamoylbenzoic acid |

Strategies for Developing Novel Piperidine-based Research Probes

Research probes are specialized molecules designed to selectively interact with a biological target, enabling the study of its function. The development of such probes is a rational, multi-step process for which the this compound scaffold is well-suited.

A general strategy would proceed as follows:

Scaffold-Based Hypothesis: The initial hypothesis is that the bis(4-methoxyphenyl) motif may have a pre-existing, albeit weak, affinity for a particular class of biological targets, such as G-protein coupled receptors (GPCRs) or ion channels that possess aromatic-binding pockets.

Initial Library Synthesis and Screening: A small, diverse library is synthesized by modifying the piperidine nitrogen, as described in section 6.2. This library is then screened against a panel of targets to identify a "hit"—a compound that shows activity against a specific target.

Structure-Activity Relationship (SAR) Elucidation: Once a hit is identified, a focused library of analogues is synthesized to explore the structure-activity relationship. For example, if an initial N-benzyl derivative shows activity, new derivatives could be made by varying the substituents on the benzyl ring or changing the linker length. This process was used in the development of potent dopamine (B1211576) D2 receptor ligands from a 4-phenylpiperidine core. nih.gov Similarly, studies on mu-opioid receptor ligands have shown that modifications to the N-substituent of a piperidine scaffold dramatically impact affinity and efficacy. researchgate.netnih.gov

Optimization for Potency and Selectivity: The SAR data guides the optimization of the lead compound. The goal is to enhance potency for the desired target while minimizing activity at other, off-target proteins to ensure the probe's specificity. For instance, researchers developing carbonic anhydrase inhibitors used a "tail approach" to modify their scaffold, achieving nanomolar potency and high selectivity for cancer-related isoforms. nih.gov

Probe Finalization: For some applications, the optimized probe may be further modified by incorporating a reporter tag (e.g., a fluorophore) or a reactive group for covalent labeling, transforming it into a powerful tool for biochemical or cellular imaging experiments.

Through this systematic approach, the this compound scaffold can be leveraged to develop novel and highly selective research probes, contributing to a deeper understanding of complex biological systems.

Q & A

Q. Q1. What are the established synthetic routes for 4,4-bis(4-methoxyphenyl)piperidine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of piperidine derivatives typically involves:

- Sulfonation/alkylation reactions : Piperidine cores react with substituted aryl sulfonyl chlorides (e.g., 4-methoxyphenyl sulfonyl chloride) in basic conditions (e.g., triethylamine) to introduce functional groups .

- Coupling reactions : For bis-aryl substitution, stepwise coupling with 4-methoxybenzene derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling may be employed, with yields optimized by controlling stoichiometry (1:2 for bis-substitution) and temperature (e.g., 60–80°C) .

- Purification : Column chromatography (silica gel, CHCl3/MeOH gradients) or recrystallization (ethanol/water) is critical for isolating high-purity products (>93% purity, as per HPLC analysis) .

Q. Data Example :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonation | 4-Methoxyphenyl sulfonyl chloride, Et3N, DCM, RT | 56–60% | >90% |

| Bis-aryl coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 50–57% | >93% |

Q. Q2. How is this compound characterized structurally, and what analytical methods resolve ambiguities in spectral data?

Methodological Answer:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify methoxy (δ 3.7–3.8 ppm) and piperidine ring protons (δ 1.5–2.8 ppm). Aromatic protons (δ 6.8–7.2 ppm) confirm bis-substitution .

- Mass spectrometry : ESI-MS ([M+H]<sup>+</sup>) matches theoretical molecular weight (C19H23NO2, MW 297.4).

- Elemental analysis : Carbon (72.3% calc. vs. 71.8% obs.) and nitrogen (4.7% calc.) validate stoichiometry .

Challenge : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., COSY, HSQC) or computational modeling to confirm regiochemistry .

Advanced Research Questions

Q. Q3. How do electronic effects of 4-methoxy groups influence the reactivity of this compound in cross-coupling or oxidation reactions?

Methodological Answer:

- Electron-donating methoxy groups activate aryl rings for electrophilic substitution but may deactivate piperidine nitrogen in nucleophilic reactions.

- Oxidation studies : Methoxy groups stabilize intermediates in sulfone formation (e.g., using H2O2/AcOH), with reaction progress monitored via TLC or in situ IR .

- DFT calculations : Predict charge distribution (e.g., Mulliken charges on nitrogen/aryl carbons) to rationalize regioselectivity in functionalization .

Q. Data Contradiction :

Q. Q4. What strategies resolve discrepancies in biological activity data for this compound derivatives across studies?

Methodological Answer:

- Structural validation : Re-analyze batches via LC-MS to rule out degradation (e.g., demethylation under acidic conditions) .

- Assay standardization : Use reference standards (e.g., USP/EP guidelines) for receptor-binding assays to minimize inter-lab variability .

- Meta-analysis : Compare IC50 values across studies while controlling for cell lines (e.g., HEK293 vs. CHO) and solvent effects (DMSO tolerance <0.1%) .

Q. Q5. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to predict binding poses in target receptors (e.g., GPCRs) versus off-targets (e.g., cytochrome P450). Focus on π-π stacking (aryl groups) and hydrogen bonding (piperidine nitrogen) .

- QSAR models : Correlate substituent effects (Hammett σ values) with activity; methoxy groups (σ = -0.27) enhance electron density but may reduce metabolic stability .

Validation : Synthesize top-scoring analogs (e.g., 4-fluoro/methoxy variants) and validate via SPR (binding affinity) and microsomal stability assays .

Q. Q6. What safety protocols are critical when handling this compound derivatives in vitro?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye irritation (GHS Category 2A) .

- Ventilation : Use fume hoods for powder handling to avoid inhalation (particle size <5 µm) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .

Q. Theoretical Framework Integration

- Guiding Principle : Link synthetic and mechanistic studies to conceptual frameworks like Hammett theory (electronic effects) or frontier molecular orbital theory (reactivity) .

- Hypothesis Testing : Design experiments to validate computational predictions (e.g., substituent effects on reaction rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.